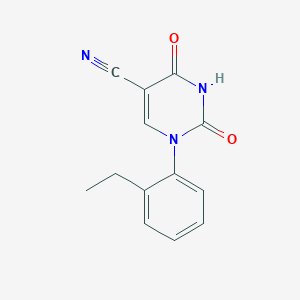

5-Cyano-1-(2-ethylphenyl)uracil

Description

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-(2-ethylphenyl)-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C13H11N3O2/c1-2-9-5-3-4-6-11(9)16-8-10(7-14)12(17)15-13(16)18/h3-6,8H,2H2,1H3,(H,15,17,18) |

InChI Key |

BQPNWIXGLMWMDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Cyano 1 2 Ethylphenyl Uracil

Novel Synthetic Routes and Strategies for the 5-Cyano-1-(2-ethylphenyl)uracil Core

Exploration of One-Pot Synthesis Approaches and Mechanistic Considerations

The development of one-pot synthesis methodologies offers an efficient and atom-economical approach to complex molecules like this compound by minimizing purification steps and reducing waste. These strategies often involve the sequential addition of reagents to a single reaction vessel, allowing for the formation of multiple bonds in a single operation. For the synthesis of substituted uracils, one-pot procedures are particularly valuable.

A notable one-pot approach involves the piperidine-catalyzed three-component reaction of ethyl cyanoacetate (B8463686), thiourea (B124793), and a substituted benzaldehyde, such as 2-ethylbenzaldehyde (B125284), in refluxing ethanol. smolecule.com In this reaction, piperidine (B6355638) functions as both a base and a nucleophilic catalyst. The proposed mechanism initiates with a Knoevenagel condensation between 2-ethylbenzaldehyde and ethyl cyanoacetate to yield an α,β-unsaturated intermediate. This is followed by a Michael addition of thiourea to the unsaturated system and subsequent cyclization to form the pyrimidine (B1678525) core.

Another one-pot strategy involves the condensation of 2-ethylbenzaldehyde with ethyl cyanoacetate in the presence of thiourea and acetic anhydride, which leads to the formation of thiazolopyrimidine intermediates. smolecule.com Mechanistically, this reaction is thought to proceed through the initial formation of a Schiff base from the aldehyde and thiourea, followed by cyclocondensation with the cyanoacetate. smolecule.com Infrared spectroscopy can be used to monitor the reaction progress by observing the disappearance of the aldehyde C=O stretching frequency (around 1720 cm⁻¹) and the appearance of C≡N (around 2224 cm⁻¹) and C=S (around 1250 cm⁻¹) stretching bands, which indicate cyclization. smolecule.com

The synthesis of various heterocyclic compounds, including those with a pyrimidine core, can be achieved through one-pot reactions under different conditions. For instance, microwave irradiation has been utilized for the efficient synthesis of 2-amino-3-cyano-4-aryl-4H,5H-pyrano[3,2-c]benzo[b]pyran-5-ones from 4-hydroxycoumarin, aromatic aldehydes, and malononitrile (B47326) using piperidine as a catalyst. researchgate.net Similarly, gallium(III) triflate has been employed as a catalyst in the one-pot synthesis of 5-substituted hydantoins from aldehydes or ketones. nih.gov These examples highlight the versatility of one-pot syntheses in heterocyclic chemistry, which could be adapted for the synthesis of this compound.

Mechanistic insights into uracil (B121893) synthesis are crucial for optimizing reaction conditions and exploring new synthetic pathways. Studies on the synthesis of uracil analogues have proposed mechanisms involving Csp-H activation by oxidative monoamincarbonylation of terminal triple bonds, leading to 2-ynamide intermediates that undergo cyclization. researchgate.net While not directly applied to this compound, these mechanistic studies provide a foundation for developing novel synthetic strategies.

Catalyst-Mediated Synthesis of this compound and its Analogs

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering pathways to improved yields, selectivity, and milder reaction conditions. Both metal-based and organocatalysts have been employed in the key bond-forming steps required for the construction of the substituted uracil core.

Copper-Catalyzed Reactions: Copper catalysts have proven effective for the N-arylation of nitrogen heterocycles, a crucial step in the synthesis of this compound. A general and efficient catalyst system using air-stable CuI and racemic trans-1,2-cyclohexanediamine has been developed for the N-arylation of a wide variety of heterocycles, including uracils. organic-chemistry.org This system is compatible with various bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ and can even operate at room temperature for some substrates. organic-chemistry.org The use of a copper-based catalyst provides a valuable alternative to palladium-catalyzed methods. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of 5-cyanouracil (B1208135) with a 2-ethylphenyl halide.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions in organic synthesis. For the synthesis of N1-substituted dihydrouracils, a palladium-catalyzed N-1 selective arylation has been developed. nih.gov This method exhibits excellent functional group tolerance and is applicable to a broad range of (hetero)aryl halides. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound from 5-cyanouracil and a suitable 2-ethylphenyl electrophile.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles. A metal-free method for the direct C5 (hetero)arylation of uracil and uridine (B1682114) substrates with (hetero)aryl diazonium salts has been reported. nih.gov This reaction proceeds efficiently in aqueous solution at room temperature under blue light irradiation. nih.gov A plausible radical mechanism has been proposed for this transformation. nih.gov While this method focuses on C5-arylation, the principles of photoredox catalysis could potentially be applied to the development of new synthetic routes to this compound.

Organocatalysis: Piperidine is a classic organocatalyst used in the synthesis of pyrimidine derivatives. As mentioned previously, it catalyzes the three-component reaction of an aldehyde, an active methylene (B1212753) compound, and a urea (B33335) or thiourea derivative to form the uracil ring. smolecule.com This approach is a straightforward method for accessing the core structure of this compound.

The table below summarizes some of the catalyst systems that have been used for the synthesis of uracil derivatives and could be applicable to the synthesis of this compound.

| Catalyst System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| CuI / trans-1,2-cyclohexanediamine | N-Arylation | Air-stable catalyst, broad substrate scope, can operate at room temperature. organic-chemistry.org | Coupling of 5-cyanouracil with a 2-ethylphenyl halide. |

| Palladium complexes | N-Arylation | Excellent functional group tolerance, applicable to a wide range of aryl halides. nih.gov | Coupling of 5-cyanouracil with a 2-ethylphenyl halide. |

| Visible light / Photoredox catalyst | C-H Arylation | Metal-free, proceeds in aqueous solution at room temperature. nih.gov | Could be explored for direct C-H functionalization approaches. |

| Piperidine | Cyclocondensation | Simple organocatalyst, used in three-component reactions. smolecule.com | Formation of the uracil ring from 2-ethylbenzaldehyde, ethyl cyanoacetate, and urea/thiourea. |

Regioselective Synthesis of 5-Cyano and N1-Substituted Uracil Derivatives

The regioselective synthesis of 5-cyano and N1-substituted uracil derivatives is paramount to obtaining the specific isomer this compound. The uracil ring has multiple reactive sites, and controlling the position of substitution is a key challenge in the synthesis of its derivatives.

Synthesis of the 5-Cyanouracil Moiety:

A common method for introducing the cyano group at the C5 position of the uracil ring is through the reaction of a 5-halouracil derivative with a cyanide source. For example, 5-cyanouracil can be prepared in high yield from 5-iodouracil (B140508) and cuprous cyanide. nih.gov This method has also been successfully applied to the synthesis of 5-cyano-2'-deoxyuridine from 5-iodo-2'-deoxyuridine, demonstrating its utility in the synthesis of more complex uracil derivatives. nih.gov

Another approach to 5-cyanouracils involves the cyclization of N,N-dimethylaminomethylene cyanacetyl urea. google.com This intermediate can be prepared from cyanacetyl urea and the complex of dimethylformamide and dimethyl sulfate. google.com Acidification of the cyclized product yields 5-cyanouracil. google.com

N1-Substitution of the Uracil Ring:

The alkylation of the uracil ring can occur at either the N1 or N3 position. To achieve regioselective N1-substitution, several strategies have been developed. The alkylation of 5-substituted uracils, such as 5-iodouracil, with alkyl halides in the presence of a base like potassium carbonate has been shown to predominantly yield the N1-substituted product. mdpi.com For instance, the reaction of 5-iodouracil with various alkyl bromides (e.g., n-butyl bromide, cyclohexylmethyl bromide, benzyl (B1604629) bromide) in DMSO at 80°C resulted in the formation of the corresponding N1-alkylated-5-iodouracils as the major products. mdpi.com This selectivity is attributed to the steric hindrance at the N3 position and the electronic effects of the C5 substituent.

A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions (K₂CO₃ in DMSO) has demonstrated regioselective N1-alkylation, -arylation, and -heteroarylation. nih.gov While this study focuses on pyrazoles, the principles of controlling regioselectivity through the choice of base and solvent can be applied to the N1-substitution of uracils.

For the synthesis of this compound, a direct alkylation of 5-cyanouracil with 2-ethylbenzyl bromide in a polar aprotic solvent like DMF at elevated temperatures can be employed. smolecule.com This reaction typically yields the desired N1-alkylated product in good yield. smolecule.com The higher nucleophilicity of the N1 nitrogen compared to the carbonyl oxygens prevents the formation of O-alkylation byproducts. smolecule.com

The table below outlines some regioselective synthetic methods for obtaining 5-cyano and N1-substituted uracil derivatives.

| Target Moiety | Synthetic Method | Reagents and Conditions | Key Features |

|---|---|---|---|

| 5-Cyanouracil | Cyanation of 5-halouracil | 5-Iodouracil, cuprous cyanide nih.gov | High yield, applicable to nucleosides. nih.gov |

| 5-Cyanouracil | Cyclization and hydrolysis | N,N-dimethylaminomethylene cyanacetyl urea, acid google.com | Utilizes a pre-functionalized acyclic precursor. google.com |

| N1-Substituted Uracil | Direct alkylation | 5-Substituted uracil, alkyl halide, K₂CO₃, DMSO mdpi.com | Predominantly N1-alkylation, good yields. mdpi.com |

| N1-Substituted Uracil | Direct alkylation | 5-Cyanouracil, 2-ethylbenzyl bromide, DMF, 80°C smolecule.com | Specific for the target molecule, good yield, no O-alkylation. smolecule.com |

Derivatization and Functionalization of this compound

Modifications at the Uracil Ring System (N1, C5, C6)

The uracil ring system of this compound offers several positions for further modification, allowing for the synthesis of a diverse range of analogs. The N1, C5, and C6 positions are particularly amenable to derivatization.

Modifications at the N1-Position:

The N1-position is already substituted with a 2-ethylphenyl group in the parent compound. However, variations in this substituent can be achieved through the synthesis of analogs with different N1-aryl or N1-alkyl groups. This is typically accomplished by starting with 5-cyanouracil and introducing the desired substituent via N1-alkylation or N1-arylation, as described in the previous sections. The choice of the N1-substituent can significantly influence the biological activity of the resulting compound.

Modifications at the C5-Position:

The C5-cyano group is a versatile handle for further functionalization. It can be transformed into other functional groups through various chemical reactions.

Cycloaddition: The cyano group can undergo [2+3] cycloaddition reactions. For example, treatment with sodium azide (B81097) in the presence of a Lewis acid like ZnCl₂ converts the cyano group into a tetrazole ring. smolecule.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce new carbon-carbon bonds at the C5-position. Reaction with terminal alkynes in the presence of a palladium catalyst can introduce arylacetylene moieties. However, the electron-withdrawing nature of the cyano group may necessitate harsher reaction conditions, such as elevated temperatures and longer reaction times. smolecule.com

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, providing another avenue for derivatization.

A divergent synthetic strategy for 5-substituted pyrimidine 2'-deoxynucleosides has been developed starting from 5-iodo-2'-deoxyuridine. nih.gov This strategy involves a metal-halogen exchange followed by reaction with various electrophiles to introduce different substituents at the C5-position, such as formyl, carboxyl, and hydroxymethyl groups. nih.gov Although this method is demonstrated on a nucleoside, the principles can be applied to the modification of this compound if a suitable 5-halo precursor is used.

Modifications at the C6-Position:

The C6-position of the uracil ring can also be functionalized, although it is generally less reactive than the C5-position. One approach to C6-functionalization is through the use of organometallic reagents. For example, lithiation of the uracil ring followed by quenching with an electrophile can introduce substituents at the C6-position. However, controlling the regioselectivity of such reactions can be challenging.

The table below provides a summary of potential modifications at the uracil ring of this compound.

| Position | Modification | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| C5 | Cycloaddition | Sodium azide, ZnCl₂ smolecule.com | Tetrazole |

| C5 | Sonogashira Coupling | Terminal alkyne, Palladium catalyst smolecule.com | Arylacetylene |

| C5 | Hydrolysis | Acid or base | Carboxylic acid or Amide |

| C6 | Arylation | Aryl halide, Palladium catalyst | Aryl group |

Substitutions on the 2-Ethylphenyl Moiety and Their Synthetic Access

Modifications to the 2-ethylphenyl moiety of this compound can also lead to the generation of new analogs with potentially altered properties. These modifications can be introduced either by starting with a pre-functionalized 2-ethylaniline (B167055) derivative in the synthesis of the uracil core or by direct functionalization of the phenyl ring in the final compound.

Synthesis from Pre-functionalized Anilines:

A straightforward approach to introduce substituents on the 2-ethylphenyl ring is to begin the synthesis with an appropriately substituted 2-ethylaniline. For example, a chlorinated analog could be synthesized starting from a chloro-substituted 2-ethylaniline. This aniline (B41778) would then be used in a condensation reaction to form the uracil ring, followed by cyanation at the C5 position. The synthesis of various N-aryl iminoacenaphthylene ligands with different substituents on the phenyl ring, such as 2,6-diethyl-4-methylphenyl, has been reported. acs.org These synthetic strategies for preparing substituted anilines can be adapted for the synthesis of the necessary starting materials for this compound analogs.

Direct Functionalization of the Phenyl Ring:

Direct functionalization of the 2-ethylphenyl ring in this compound can be more challenging due to the presence of multiple reactive sites in the molecule. However, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto the phenyl ring. The directing effects of the ethyl group (ortho-, para-directing) and the uracil moiety would need to be considered to predict the regioselectivity of such reactions.

For instance, nitration or halogenation reactions could be attempted, although the reaction conditions would need to be carefully controlled to avoid undesired side reactions on the uracil ring.

Synthesis of Thioether Derivatives:

The synthesis of aryl-alkyl and aryl-aryl thioether compounds has been achieved through various methods. One approach involves the reaction of aryl tetrafluoroboric acid diazonium salts with aryl and alkyl thiosulfates under visible light catalysis. Another method utilizes xanthates as thiol-free sulfurizing agents in reactions with aryl halides. researchgate.net These methods could potentially be adapted to introduce thioether functionalities onto the 2-ethylphenyl ring of this compound, either by starting with a functionalized aniline or by direct functionalization.

The table below summarizes some potential substitutions on the 2-ethylphenyl moiety and their synthetic access.

| Substitution | Synthetic Approach | Key Considerations |

|---|---|---|

| Halogenation (e.g., Cl, Br) | Synthesis from a halo-substituted 2-ethylaniline. | Availability of the starting aniline. |

| Nitration | Direct electrophilic aromatic substitution. | Control of regioselectivity and potential for side reactions on the uracil ring. |

| Alkylation/Acylation | Friedel-Crafts reaction. | Potential for catalyst deactivation by the nitrogen atoms of the uracil ring. |

| Thioether formation | Synthesis from a thioether-substituted aniline or direct functionalization using modern methods. researchgate.net | Compatibility of the reaction conditions with the uracil core. |

Transformations of the 5-Cyano Group to Other Functionalities (e.g., Amide, Carboxyl)

The cyano group at the C5 position of the uracil ring is a versatile synthetic handle that can be converted into a variety of other functional groups, most notably amides and carboxylic acids, through hydrolysis. These transformations are typically achieved under acidic or basic conditions, with the reaction outcome being dependent on the specific reagents and reaction parameters.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile functionality of this compound can be hydrolyzed to either the corresponding carboxamide or carboxylic acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The initially formed imidic acid tautomerizes to the more stable amide. Depending on the reaction conditions, the hydrolysis can either be stopped at the amide stage or proceed further to the carboxylic acid.

A general representation of this transformation is as follows:

This compound → 1-(2-Ethylphenyl)-5-uracilcarboxamide → 1-(2-Ethylphenyl)orotic acid

| Starting Material | Reagent | Product(s) | Notes |

| This compound | Dilute Acid (e.g., HCl) | 1-(2-Ethylphenyl)-5-uracilcarboxamide | Partial hydrolysis |

| This compound | Concentrated Acid (e.g., H₂SO₄), Heat | 1-(2-Ethylphenyl)orotic acid | Complete hydrolysis |

Base-Catalyzed Hydrolysis:

Alternatively, the hydrolysis of the 5-cyano group can be effected using a basic solution, such as aqueous sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. This process typically leads to the formation of the carboxylate salt, which upon subsequent acidification, yields the corresponding carboxylic acid.

The general reaction sequence is:

This compound → 1-(2-Ethylphenyl)orotate → 1-(2-Ethylphenyl)orotic acid

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaOH(aq), Heat 2. H₃O⁺ | 1-(2-Ethylphenyl)orotic acid |

These hydrolytic transformations significantly expand the synthetic utility of this compound, allowing for the introduction of functional groups that can participate in a wide range of further chemical modifications, such as amide bond formation or esterification.

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The parent molecule, this compound, is achiral. However, the development of chiral analogs is a pertinent area of research, particularly for applications in asymmetric catalysis and as probes for biological systems. Chirality can be introduced into this scaffold through several conceptual approaches, primarily focusing on the generation of atropisomers or the introduction of a stereocenter on a substituent.

Atroposelective Synthesis:

Atropisomerism arises from restricted rotation around a single bond. In the case of 1,5-disubstituted uracils, hindered rotation around the N1-C(aryl) bond can lead to stable, separable enantiomers. For this compound, the ethyl group at the ortho position of the phenyl ring provides some steric hindrance. To induce atropisomerism, one could envision modifying the structure to further increase the rotational barrier. This could be achieved by introducing a bulkier substituent at the C6 position of the uracil ring or at the other ortho position of the phenyl group.

The stereoselective synthesis of such atropisomeric uracil derivatives could potentially be achieved using chiral catalysts to control the orientation of the aryl group during the N-arylation step of the synthesis. Chiral phosphoric acids have been shown to be effective in catalyzing the atroposelective synthesis of axially chiral biaryl compounds and could be a promising avenue for exploration. researchgate.net

Introduction of a Chiral Center:

A more direct approach to creating a chiral analog is to introduce a stereocenter into one of the substituents. For instance, the ethyl group on the phenyl ring could be replaced with a chiral substituent, such as a (1-phenylethyl) group. The synthesis of such a chiral analog would involve starting with a chiral amine or employing a stereoselective reaction to introduce the chiral center.

A hypothetical stereoselective synthesis could involve the following:

| Chiral Starting Material | Synthetic Step | Chiral Product |

| (R)- or (S)-2-(1-aminoethyl)benzene | Condensation with a suitable pyrimidine precursor | (R)- or (S)-1-(1-(2-ethylphenyl)ethyl)-5-cyanouracil |

While specific examples for the stereoselective synthesis of chiral analogs of this compound are not prominently documented in the literature, the principles of asymmetric synthesis provide a clear conceptual framework for their potential development.

Advanced Structural Elucidation and Conformational Analysis of 5 Cyano 1 2 Ethylphenyl Uracil

Crystallographic Studies of 5-Cyano-1-(2-ethylphenyl)uracil and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of molecular structures. mdpi.com Although a specific crystallographic study for this compound is not publicly available, the analysis of related uracil (B121893) derivatives allows for a hypothetical yet scientifically grounded representation of its solid-state structure. ulisboa.ptnih.gov It is anticipated that the compound would crystallize in a common space group, such as P2₁/c, with the pyrimidine (B1678525) ring being essentially planar. The 2-ethylphenyl group at the N1 position would likely be oriented at a significant dihedral angle with respect to the uracil ring to minimize steric hindrance.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁N₃O₂ |

| Formula Weight | 241.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~11.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1130 |

| Z | 4 |

| Density (calculated) | ~1.42 g/cm³ |

The solid-state architecture of uracil derivatives is predominantly governed by a network of intermolecular interactions. rsc.org In the case of this compound, hydrogen bonds are expected to be a dominant feature, with the N3-H group of the uracil ring acting as a hydrogen bond donor to the C2=O carbonyl oxygen of an adjacent molecule, forming characteristic dimeric motifs. ulisboa.ptrsc.org The cyano group at the C5 position can also participate in weaker C-H···N interactions.

Furthermore, π-π stacking interactions between the aromatic uracil rings and between the phenyl rings of the 2-ethylphenyl substituents are anticipated to play a significant role in stabilizing the crystal lattice. acs.org The ethyl group, being non-polar, will likely be involved in van der Waals interactions. The interplay of these forces dictates the formation of complex supramolecular assemblies. rsc.org Hirshfeld surface analysis of related compounds has been instrumental in visualizing and quantifying these weak interactions. mdpi.com

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new crystalline materials with desired properties. rsc.orgrsc.org Uracil and its derivatives are excellent building blocks for crystal engineering due to their well-defined hydrogen bonding capabilities and potential for π-stacking. rsc.org By introducing specific functional groups, such as the cyano and 2-ethylphenyl groups in this compound, it is possible to modulate the resulting supramolecular architecture.

For instance, the cyano group can act as a versatile hydrogen bond acceptor, while the bulky and non-polar 2-ethylphenyl group can be used to control the steric environment and direct the formation of specific packing motifs. These principles can be applied to form co-crystals of this compound with other molecules, potentially altering its physicochemical properties such as solubility and stability.

High-Resolution Spectroscopic Characterization for Structural and Conformational Insights

Spectroscopic techniques provide valuable information about the structure and conformation of molecules in different states of matter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly insightful for determining the preferred conformation of the 2-ethylphenyl group relative to the uracil ring. Cross-peaks in the NOESY spectrum would indicate through-space proximity between the protons of the ethyl group and the protons of the uracil ring, providing information about the rotational barrier around the N1-C(phenyl) bond. The chemical shifts of the uracil protons would also be influenced by the anisotropic effect of the nearby phenyl ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. researchgate.netpsu.edu

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3000 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2970-2850 |

| C≡N (Cyano) | Stretching | 2230-2210 |

| C=O (Carbonyl) | Stretching | 1710-1650 |

| C=C (Aromatic/Uracil) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

The precise positions of these bands can provide subtle information about the molecular environment and intermolecular interactions. For example, the N-H and C=O stretching frequencies can shift depending on the strength of the hydrogen bonding in the solid state.

Chiroptical Properties via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. In the context of this compound, the presence of a stereocenter in a chiral version of the 2-ethylphenyl group, or atropisomerism arising from restricted rotation around the N1-C(phenyl) bond, would be necessary for the molecule to exhibit a CD spectrum.

Atropisomerism could potentially arise due to steric hindrance between the ethyl group at the ortho position of the phenyl ring and the uracil ring. If this rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers), these would be enantiomeric and thus CD-active. A hypothetical CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the chromophoric uracil and phenyl moieties. The sign and magnitude of these effects would be indicative of the absolute configuration of the atropisomers.

However, without any experimental data from published studies, a detailed analysis of the chiroptical properties of this compound cannot be provided.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Reaction Pathway Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C13H11N3O2, the expected exact mass would be a key data point for its identification.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable insights into the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the uracil and the phenyl ring, as well as the loss of the cyano and ethyl groups. Analysis of these fragments is crucial for confirming the connectivity of the molecule.

In the context of its synthesis, HRMS is also instrumental in identifying reaction pathway intermediates. For instance, the synthesis of this compound could involve the reaction of 5-cyanouracil (B1208135) with a derivative of 2-ethylaniline (B167055). HRMS could be used to detect and characterize any partially reacted species or byproducts, thereby helping to optimize the reaction conditions.

Unfortunately, specific HRMS data, including measured exact mass and fragmentation patterns for this compound, are not available in the reviewed literature.

Data Tables

Due to the absence of specific experimental data in the public domain for this compound, the following data tables remain hypothetical. They are presented to illustrate the type of information that would be included had the data been available.

Table 1: Hypothetical Circular Dichroism (CD) Spectroscopic Data for a Chiral Form of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 280 | +1.5 x 10⁴ |

| 250 | -2.0 x 10⁴ |

| 220 | +0.8 x 10⁴ |

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Measured m/z | Fragmentation Ions (m/z) |

| [M+H]⁺ | 242.0924 | N/A | N/A |

| [M+Na]⁺ | 264.0743 | N/A | N/A |

Computational and Theoretical Studies of 5 Cyano 1 2 Ethylphenyl Uracil

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and properties of a molecule. These theoretical studies provide insights into molecular geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) for Optimized Molecular Geometry, Electronic Properties, and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-Cyano-1-(2-ethylphenyl)uracil, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry).

From this optimized structure, key electronic properties would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a large gap implies high stability, while a small gap suggests the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (ESP) maps would be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting sites of chemical reactions and intermolecular interactions.

Analysis of Chemical Reactivity Indices

Building upon the electronic properties derived from DFT, a set of global reactivity descriptors would be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative measure of the molecule's reactivity.

Chemical Hardness (η): Measures the resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Nucleophilicity Index (ε): Measures the ability of the molecule to donate electrons.

These values are calculated from the HOMO and LUMO energies and are instrumental in predicting the molecule's behavior in chemical reactions.

Thermochemical Parameters and Conformational Stability Calculations

DFT calculations would also be employed to compute various thermochemical parameters for this compound at a standard temperature and pressure. These parameters include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). Such data are vital for understanding the thermodynamic stability of the molecule and predicting the feasibility and spontaneity of reactions in which it might participate. Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the molecule and calculate their relative energies to determine the most stable conformation.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular Docking Simulations for Predicting Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. This simulation places the ligand into the binding site of a receptor and calculates a binding affinity or score, which estimates the strength of the interaction. The results would reveal the specific binding pose, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces) with amino acid residues in the protein's active site, and provide a quantitative estimate of the binding energy (e.g., in kcal/mol). This information is crucial for drug discovery, as it helps to understand the mechanism of action and to design more potent inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics in Solution

To complement the static picture provided by molecular docking, Molecular Dynamics (MD) simulations would be performed. An MD simulation calculates the motion of every atom in the system over time, providing a detailed view of the dynamic behavior of the ligand-protein complex in a simulated physiological environment (typically water).

For this compound, an MD simulation would assess the stability of its binding pose within the protein's active site over a period of nanoseconds. Analysis of the simulation trajectory would provide information on the flexibility of the ligand, the conformational changes in the protein upon binding, and the persistence of key intermolecular interactions over time. This dynamic analysis is essential for confirming the stability of the docked conformation and understanding the thermodynamics of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding changes in their biological effects. fiveable.me By identifying key molecular descriptors that influence activity, QSAR models can be developed to predict the efficacy of new, unsynthesized compounds, thereby accelerating the drug discovery process. fiveable.menih.gov

QSAR models are built using a "training set" of molecules with known activities to establish the correlation, and then validated using an independent "test set" to assess their predictive power. derpharmachemica.com Statistical metrics are crucial for evaluating the performance and robustness of a QSAR model. fiveable.me Common validation parameters include:

r² (Coefficient of Determination): Indicates the goodness-of-fit of the model.

q² (Cross-validated Correlation Coefficient): Measures the internal predictive ability of the model. derpharmachemica.com

Root Mean Square Error (RMSE): Assesses the accuracy of the predictions. fiveable.me

While a specific QSAR model for this compound was not detailed in the provided research, a highly relevant 3D-QSAR study was conducted on a series of structurally similar 5-cyano-6-aryl-2-thiouracil derivatives, which are potent inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). derpharmachemica.com In that analysis, molecular field analysis coupled with partial least squares (PLS) regression was used to build the model. derpharmachemica.com The steric and electrostatic fields of the molecules were used as independent variables to predict the inhibitory activity (pIC50). derpharmachemica.com

The study revealed specific structural features that could enhance the inhibitory activity of this class of compounds. The findings suggested that the introduction of bulkier groups at the C-6 position, modifications to the carbonyl oxygen, and a reduction in the electronegativity of the cyano group could improve the inhibition of HCV NS5B RdRp. derpharmachemica.com This type of analysis provides crucial insights for the rational design of more potent analogs.

Table 1: Statistical Parameters for a 3D-QSAR Model of 5-cyano-6-aryl-2-thiouracil Derivatives

| Statistical Metric | Description | Value |

| r² | Squared correlation coefficient | Not specified |

| q² | Cross-validated square correlation coefficient | Not specified |

| F-test | Sequential Fischer test value | Not specified |

| Training Set | Number of molecules used to build the model | 38 |

| Test Set | Number of molecules used to validate the model | 10 |

Note: Specific values for r², q², and F-test were used to select the best model but were not explicitly stated in the summary of the study. derpharmachemica.com

Computational Prediction of Physical Properties and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules and elucidating potential reaction mechanisms without the need for laboratory experiments. These theoretical investigations can offer deep insights into a molecule's behavior at the atomic level.

The physical properties of a molecule like this compound are critical to its behavior in a biological system. Computational methods can predict these properties with a high degree of accuracy.

Solvation Free Energy: This value represents the energy change when a molecule is transferred from a vacuum to a solvent, providing insight into its solubility.

Polarizability: This describes the tendency of the electron cloud of a molecule to be distorted by an external electric field, which is important for understanding intermolecular interactions.

Quantum chemical calculations and molecular dynamics simulations are standard approaches for determining these properties. aps.org For instance, in studies of 5CB, molecular dynamics simulations have been used to investigate structural and dynamical properties, including the autocorrelation function of the single-molecule dipole moment, providing insights into dipolar relaxation. aps.org

Table 2: Predictable Physical Properties and Corresponding Computational Methods

| Physical Property | Description | Common Computational Method |

| Solvation Free Energy | Energy associated with dissolving a solute in a solvent | Quantum Mechanics (QM), Molecular Mechanics (MM) with continuum solvent models |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule | Quantum Chemical Calculations (e.g., DFT, MP2) |

| Polarizability | The ability of the electron cloud to be distorted by an electric field | Quantum Chemical Calculations (e.g., DFT, MP2) |

| Activation Energy | The minimum energy required to initiate a chemical reaction or conformational change | Quantum Chemical Calculations, Molecular Dynamics |

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, which collectively define the reaction mechanism. researchgate.net For complex molecules like uracil (B121893) derivatives, understanding their formation and potential reactions is key.

Computational studies have explored the formation of uracil and cytosine from various interstellar precursor molecules using high-level quantum chemical calculations. researchgate.net These investigations often employ methods to search for reaction pathways, identifying the most energetically favorable routes. chemrxiv.org For example, research into the synthesis of cytosine and uracil from precursors like cyanoacetylaldehyde and guanidine involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net

The key elements of such a theoretical investigation include:

Reactants and Products: The starting and ending points of a chemical transformation.

Transition State (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org

Activation Energy (Ea): The energy difference between the reactants and the transition state. Lower activation energies indicate more favorable reaction pathways. researchgate.net

Automated reaction path search calculations can uncover novel, barrierless, and exothermic reaction pathways that might otherwise be overlooked. chemrxiv.org Such studies have proposed multistep pathways for nucleobase formation that could proceed even in low-temperature environments. chemrxiv.org

Table 3: Key Concepts in Theoretical Reaction Pathway Investigation

| Concept | Definition | Role in Investigation |

| Potential Energy Surface | A mathematical representation of the energy of a molecule as a function of its geometry. | Provides the landscape on which the reaction occurs. |

| Equilibrium Structure (EQ) | A stable arrangement of atoms corresponding to a minimum on the potential energy surface. chemrxiv.org | Represents reactants, intermediates, and products. |

| Transition State (TS) | A saddle point on the potential energy surface, representing the peak of the energy barrier. chemrxiv.org | Defines the activation energy and the structure of the molecule during bond breaking/formation. |

| Activation Energy (Ea) | The energy required to move from the reactant state to the transition state. | Determines the rate of the reaction; lower Ea means a faster reaction. |

Investigation of Biological Activity and Molecular Mechanisms in in Vitro Systems

Enzyme Inhibition Studies of 5-Cyano-1-(2-ethylphenyl)uracil and its Analogs

The inhibitory potential of uracil (B121893) derivatives, including those with a cyano group at the 5-position, has been explored against several key enzymes involved in critical cellular pathways. These studies are crucial for understanding their therapeutic potential.

Uracil DNA Glycosylase (UDG): UDG is a vital enzyme in the base excision repair (BER) pathway, responsible for removing uracil from DNA. escholarship.org The inhibition of UDG is a promising strategy to enhance the efficacy of certain anticancer drugs that lead to uracil incorporation into DNA. escholarship.org Analogs of 5-cyanouracil (B1208135), such as 1'-Cyano-2'-deoxyuridine (CNdU), have been identified as potent competitive inhibitors of UDG. nih.govnih.gov These inhibitors function by targeting the open pre-catalytic active site of the enzyme, effectively acting as a "door stopper" that prevents the enzyme from closing around the DNA and excising the uracil base. escholarship.org The inhibition is often competitive, meaning the inhibitor vies with the natural substrate for the enzyme's active site. nih.govnih.gov

Thymidylate Synthase (TSase): TSase is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. nih.gov Its inhibition can lead to an imbalance in the nucleotide pool, including an increase in dUTP levels, which can be misincorporated into DNA. oncotarget.com 5-Cyano-2'-deoxyuridine 5'-phosphate, an analog of the subject compound, has demonstrated potent competitive inhibition of TSase from Lactobacillus casei with a Ki of 0.55 µM. nih.gov However, irreversible inhibition by this compound was not detected. nih.gov The mechanism of some uracil analogs involves slow-binding inhibition, which is dependent on time and the presence of a cofactor like N5,10-methylenetetrahydrofolate. nih.gov

P2Y Receptors: While direct inhibition studies of this compound on P2Y receptors are not extensively detailed in the provided results, the broader class of uracil derivatives is known to interact with these receptors. researchgate.netresearchgate.net P2Y receptors are a family of G protein-coupled receptors activated by nucleotides like UTP and UDP. researchgate.net Modifications to the uracil structure can lead to compounds that act as either agonists or antagonists at different P2Y receptor subtypes. nih.gov For instance, certain uracil nucleotide derivatives have been developed as selective agonists for P2Y2 and P2Y6 receptors. nih.gov

Histone Deacetylases (HDACs): Class I HDACs are significant targets in cancer therapy due to their role in gene expression regulation. nih.gov While specific data on this compound is not available, the general class of substituted uracil analogs has been investigated for HDAC inhibition. Some inhibitors achieve their selectivity by interacting with specific features within the enzyme's catalytic tunnel. nih.gov The inhibition mechanism can be time-dependent, involving a two-step binding process where an initial orientation is followed by a tighter interaction with the zinc ion in the active site. nih.gov

15-Lipoxygenase (15-LOX): Information regarding the direct inhibition of 15-LOX by this compound or its close analogs was not found in the provided search results.

The specificity and selectivity of uracil-based inhibitors are critical for their therapeutic utility, minimizing off-target effects.

Uracil DNA Glycosylase (UDG): The UDG superfamily consists of several families with varying substrate specificities. nih.gov While some UDGs, like the family 1 enzymes, are highly specific for uracil, others exhibit broader specificity, acting on other deaminated bases as well. nih.gov The design of specific UDG inhibitors often leverages the unique structure of the uracil-binding pocket of the target enzyme. mdpi.com

Thymidine (B127349) Phosphorylase (TP): A study on 6-substituted uracil analogs revealed selective inhibition of TP. nih.gov For instance, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC) was a competitive inhibitor of TP with a Ki of 165 nM and did not inhibit purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase at concentrations up to 1 mM, demonstrating its selectivity. nih.gov

Enzyme Inhibition Data for Uracil Analogs

| Compound/Analog | Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| 1'-Cyano-2'-deoxyuridine (CNdU) | Uracil DNA Glycosylase (UDG) | Competitive | Nanomolar range | nih.govnih.gov |

| 5-Cyano-2'-deoxyuridine 5'-phosphate | Thymidylate Synthase (TSase) | Competitive | 0.55 µM | nih.gov |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | Competitive | 165 nM | nih.gov |

Receptor Binding and Ligand-Target Interactions in Molecular and Cellular Models

Understanding how this compound and its analogs interact with biological macromolecules is fundamental to deciphering their mechanism of action.

P2Y Receptors: The binding of uracil derivatives to P2Y receptors has been characterized through various assays. The P2Y2 receptor is activated by UTP, and dinucleotides like Up4U and Up4dC also serve as potent agonists. researchgate.netnih.gov The affinity and selectivity of these compounds are determined by structural modifications to the uracil base, the ribose sugar, and the phosphate (B84403) chain. nih.gov For example, the 2-thio modification of uracil nucleotides can enhance potency at the P2Y2 receptor. researchgate.net Non-nucleotide antagonists have also been developed, with some showing high affinity for specific P2Y subtypes. nih.gov

DNA and RNA: Uracil and its derivatives can interact with nucleic acids in several ways. The incorporation of uracil into DNA is a key event that can be modulated by inhibitors of enzymes like UDG and TSase. escholarship.orgoncotarget.com Furthermore, 5-substituted uracils can be synthesized under prebiotic conditions, suggesting their potential role in the early stages of life. nih.gov Peptide Nucleic Acids (PNAs) incorporating uracil and its halogenated analogs have been shown to bind to double-stranded RNA (dsRNA) with enhanced recognition of A-U pairs. nih.gov The substitution at the 5-position of the uracil ring influences these interactions. nih.gov Techniques like reactivity-based RNA profiling are being developed to identify small molecule-RNA interactions within the transcriptome of human cells. nih.gov

Specific Proteins: The interaction of uracil-based inhibitors with their target enzymes involves specific molecular contacts. For instance, the inhibition of UDG by uracil analogs is driven by the complementary shape of the inhibitor to the enzyme's active site. mdpi.com In the case of thymidylate synthase, the inhibitor N4-hydroxy-dCMP binds to the enzyme, and crystallographic studies have revealed the formation of a ternary complex. nih.gov For P2Y12 receptors, inverse agonists like selatogrel have been shown to bind to a specific pocket in the receptor, stabilizing its inactive conformation. nih.gov

In Vitro Cellular Activity Studies with Mechanistic Focus

The cellular consequences of the enzymatic and receptor interactions of uracil derivatives provide a clearer picture of their biological effects.

Studies have shown that the depletion or inhibition of UDG sensitizes cancer cells to treatments that induce uracil accumulation in DNA, such as the use of 5-fluorodeoxyuridine (5-FdU). oncotarget.com This enhanced cytotoxicity is attributed to the retention of uracil and 5-FU in the genomic DNA, leading to DNA damage and cell death. oncotarget.com Mechanistically, in UDG-depleted cells, 5-FdU treatment leads to an arrest in the late G1 and early S phases of the cell cycle, followed by an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. oncotarget.com

Furthermore, inhibitors of thymidine phosphorylase (TP), including 6-substituted uracil analogs, have been shown to abrogate the pro-angiogenic actions of TP in in vitro models. nih.gov These inhibitors blocked the migration of human umbilical vein endothelial cells (HUVECs) induced by TP. nih.gov This effect was specific, as the inhibitors did not affect cell migration induced by vascular endothelial growth factor (VEGF). nih.gov

Table of Mentioned Compounds

Antiproliferative and Cytotoxic Effects in Established Cell Lines

There is currently no published research available that investigates the antiproliferative or cytotoxic effects of this compound on any established cancer or non-cancer cell lines. While studies have been conducted on various other uracil derivatives, some of which exhibit cytotoxic properties against cancer cells, these findings cannot be extrapolated to the specific compound . nih.govresearchgate.netnih.govmdpi.comjapsonline.comelsevierpure.com The biological activity of uracil analogues is highly dependent on their specific substitutions. nih.gov

Antiproliferative and Cytotoxic Activity Data Table for this compound

| Cell Line | Assay Type | IC50/EC50 | Findings | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies have been reported. | N/A |

Antimicrobial Activity Against Specific Microbial Strains (e.g., Gram-positive, Gram-negative bacteria)

No studies have been found that evaluate the antimicrobial properties of this compound against either Gram-positive or Gram-negative bacteria, or any other microbial strains. Research into the antimicrobial potential of other uracil derivatives has been performed, with some compounds showing activity against various bacterial species. nih.govmdpi.comresearchgate.netresearchgate.net However, the specific antimicrobial profile of this compound remains uninvestigated.

Antimicrobial Activity Data Table for this compound

| Microbial Strain | Test Method | MIC/Zone of Inhibition | Findings | Reference |

|---|---|---|---|---|

| Gram-positive bacteria | Data Not Available | Data Not Available | No studies have been reported. | N/A |

| Gram-negative bacteria | Data Not Available | Data Not Available | No studies have been reported. | N/A |

Antioxidant Activity and Associated Mechanisms in Biochemical Assays

There is no available data from biochemical assays to characterize the antioxidant activity of this compound. Standard antioxidant assays, such as the DPPH or ABTS radical scavenging assays, have not been reported for this specific compound. Therefore, its potential to act as an antioxidant and the mechanisms by which it might do so are currently unknown.

Antioxidant Activity Data Table for this compound

| Assay | Method | Results | Findings | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies have been reported. | N/A |

Structure Activity Relationship Sar and Rational Design Strategies

Systematic Structural Modifications and Their Impact on Observed Biological Activities and Target Affinities

Systematic modifications of the uracil (B121893) scaffold have led to the discovery of compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. nih.govnih.govnih.gov The following sections analyze the expected impact of key structural motifs found in 5-Cyano-1-(2-ethylphenyl)uracil based on data from analogous compounds.

The uracil ring is a "privileged structure" in drug discovery, and its biological profile is highly tunable through substitution. nih.gov Modifications at the N1 and C5 positions are particularly critical for determining potency and target selectivity.

Research on various 5-substituted uracil derivatives has demonstrated that the nature of the group at the C5 position is a key determinant of activity. For instance, the introduction of halogens, alkyl, vinyl, or aryl groups at C5 can lead to potent biological effects. nih.govresearchgate.net In a series of 5-substituted 2'-deoxyuridine (B118206) derivatives, 5-halovinyl-uracil nucleosides showed particularly potent activity against the varicella-zoster virus (VZV). nih.gov Similarly, in studies on 6-aryl-5-cyano-2-thiouracils, various substituents on the C6-aryl group were shown to modulate antimicrobial and anticancer activity. nih.gov

The N1 position of the uracil ring is crucial for orienting the molecule within a target's binding site. The presence of a substituent at N1 is often critical for activity, as unsubstituted 5-arylaminouracils and 5-phenyloxyuracils have been found to be inactive. mdpi.com In a study of 1-(benzyl)-5-(phenylamino)uracil derivatives, these compounds were identified as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV), highlighting the importance of the N1-substituent. nih.gov

Table 1: Influence of N1 and C5 Substitutions on the Biological Activity of Uracil Analogs This table is a compilation of data from various studies on uracil derivatives and does not represent data for a single, uniform assay.

| Compound Class | N1-Substituent | C5-Substituent | Target/Activity | Reference |

|---|---|---|---|---|

| Uracil Nucleosides | Sugar Moiety | -(E)-Bromovinyl | Anti-VZV | nih.gov |

| Phenylamino-uracils | Benzyl (B1604629) | Phenylamino | Anti-HIV, Anti-EBV | nih.gov |

| Iodouracils | Cyclohexylmethyl | Iodo | Antibacterial, Anticancer | mdpi.com |

| Thiouracils | H | Cyano | Antimicrobial, Anticancer | nih.gov |

The N1-phenyl group is a common feature in many biologically active molecules. Its orientation and substitution pattern can significantly affect ligand-target recognition. In the context of this compound, the 2-ethylphenyl group is expected to play a critical role in binding.

Studies on N-aryl-N'-pyrazinylurea Chk1 kinase inhibitors have shown that modifications on the phenyl ring, including at the ortho (R2) position, directly impact enzymatic inhibition. nih.gov The ortho-substituent can influence the torsion angle between the phenyl and uracil rings, thereby positioning other parts of the molecule for optimal interaction with the target protein. The ethyl group, being hydrophobic, could engage in van der Waals interactions within a hydrophobic pocket of a target enzyme. Its placement at the ortho position can also induce a specific conformation that may be favorable for activity or, conversely, create steric hindrance that reduces potency.

In a broad review of pyrimidine (B1678525) derivatives, the position of substituents on attached rings was found to greatly influence biological activities, ranging from anticancer to antihypertensive effects. nih.gov

The 5-cyano (-C≡N) group is a small, electron-withdrawing substituent that can significantly alter the electronic properties of the uracil ring and participate in specific binding interactions. Its linear geometry and ability to act as a hydrogen bond acceptor are key features.

The electron-withdrawing nature of the cyano group can enhance the hydrogen-bonding acidity of the N3-H proton of the uracil ring, potentially leading to stronger interactions with hydrogen bond acceptor residues (like aspartate or glutamate) in a protein's active site. Studies on 6-aryl-5-cyano-2-thiouracil derivatives have demonstrated that this scaffold possesses potent antimicrobial and anticancer activities. nih.gov The cyano group is integral to the pharmacophore of these active compounds. Similarly, 1-(phenyl)-3-(5-cyanopyrazin-2-yl)ureas were identified as potent Chk1 kinase inhibitors, where the cyano group is a key interacting moiety. nih.gov

Table 2: Bioactivity of Representative 5-Cyano Uracil Analogs Data compiled from studies on related 5-cyanopyrimidine (B126568) structures.

| Compound Structure | Biological Activity | Target | Reference |

|---|---|---|---|

| 6-(4-chlorophenyl)-5-cyano-2-thiouracil | Antibacterial (Gram-positive) | Not specified | nih.gov |

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Checkpoint Kinase 1 (Chk1) Inhibition | Chk1 Kinase | nih.gov |

| 6-Aryl-5-cyano-2-thiouracil derivatives | Anticancer (Leukemia, Non-small cell lung) | Not specified | nih.gov |

Identification of Pharmacophoric Elements and Key Interaction Points for Molecular Recognition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on analogs, the key pharmacophoric elements for a molecule like this compound would likely include:

Hydrogen Bond Acceptors: The two carbonyl oxygens (at C2 and C4) of the uracil ring and the nitrogen of the 5-cyano group.

Hydrogen Bond Donor: The N3-H of the uracil ring.

Hydrophobic/Aromatic Center: The 2-ethylphenyl ring, which can engage in hydrophobic and potential π-π stacking interactions.

In many kinase inhibitors featuring a uracil or similar heterocyclic core, the core acts as a "hinge-binder," forming key hydrogen bonds with the protein's hinge region. The N1-substituent, in this case the 2-ethylphenyl group, typically projects into a hydrophobic pocket, where its size and electronics fine-tune potency and selectivity. nih.gov The 5-cyano group would likely point towards the solvent-exposed region or interact with specific polar residues.

Rational Design Principles for Optimizing this compound Derivatives

Rational design strategies aim to systematically modify a lead compound to improve its pharmacological profile. These strategies can be broadly categorized as ligand-based or structure-based.

In the absence of a known 3D structure of the biological target, ligand-based design relies on the information derived from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model can be generated from a collection of active uracil analogs. This model would serve as a 3D query to screen virtual compound libraries for new molecules with a high probability of being active. It would also guide the modification of the this compound scaffold. For example, the model might indicate that a larger hydrophobic group than ethyl at the ortho position of the phenyl ring could better fill a hydrophobic pocket, or that an additional hydrogen bond donor on the phenyl ring could increase affinity.

Quantitative Structure-Activity Relationship (QSAR): A 3D-QSAR study could be performed on a series of N1-aryl-5-cyanouracil analogs. This would generate a statistical model correlating the 3D properties (steric and electrostatic fields) of the molecules with their biological activity. Such a model would provide a visual map indicating regions where modifications to the 2-ethylphenyl group or other parts of the molecule would likely increase or decrease potency, thus guiding the synthesis of more effective derivatives.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop optimized analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Based Design Approaches and Virtual Screening Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid. Techniques like X-ray crystallography and NMR spectroscopy are used to determine this structure. Once the target's 3D structure is known, computational methods can be employed to design or identify potential ligands.

Virtual screening is a key component of SBDD. It involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to the biological target. This process can be broadly categorized into:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify others with similar properties.

Structure-based virtual screening (SBVS): This method, more relevant to SBDD, docks candidate molecules into the binding site of the target protein in silico to predict their binding affinity and mode.

Integration of Computational and Experimental Data in Design Cycles

The modern drug discovery process is an iterative cycle that integrates computational and experimental data. A typical workflow is as follows:

Initial Screening: A high-throughput screening (HTS) or virtual screening campaign identifies initial "hit" compounds.

Computational Analysis: The binding modes and interactions of these hits are predicted using molecular docking and other computational tools. This analysis helps in understanding the initial SAR.

Chemical Synthesis: Based on the computational predictions, new analogs of the hit compounds are designed and synthesized to improve potency, selectivity, and other properties.

Experimental Validation: The newly synthesized compounds are then tested experimentally (e.g., in vitro assays) to determine their actual biological activity.

Iterative Refinement: The experimental results are fed back into the computational models, refining them for the next cycle of design, synthesis, and testing. This iterative process continues until a lead compound with the desired characteristics is identified.

While these methodologies are standard practice in drug discovery, their specific application to "this compound" has not been documented in available scientific literature. Therefore, any detailed discussion or generation of data tables as requested would be speculative and not based on factual, verifiable research.

Future Research Directions and Unexplored Avenues for 5 Cyano 1 2 Ethylphenyl Uracil

Development of Advanced Methodologies for Synthesis and Scale-Up

While established methods for the synthesis of 5-cyanouracil (B1208135) derivatives exist, future research should focus on the development of more efficient, scalable, and environmentally sustainable synthetic strategies. Traditional methods can sometimes be limited by harsh reaction conditions, low yields, or the use of hazardous reagents.

Future explorations in synthetic methodologies could include:

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and greater scalability. This approach would be particularly beneficial for large-scale production required for extensive preclinical and potential clinical studies.

Catalytic C-H Cyanation: Investigating novel catalytic systems, potentially involving transition metals, for the direct cyanation of the uracil (B121893) ring at the C5 position would represent a significant advancement. This would streamline the synthesis by reducing the number of steps and improving atom economy.

Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction times, increase yields, and improve product purity. A systematic investigation into microwave-assisted synthesis for 5-Cyano-1-(2-ethylphenyl)uracil and its derivatives could lead to more efficient synthetic protocols.

A comparison of potential synthetic approaches is outlined in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design, reaction kinetics, and purification techniques. |

| Catalytic C-H Cyanation | Increased atom economy and reduced synthetic steps. | Development of novel and efficient catalyst systems. |

| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields. | Exploration of solvent systems and reaction conditions to maximize efficiency. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The discovery of novel derivatives of this compound with improved biological activity profiles can be significantly accelerated through modern drug discovery techniques. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of compounds.

Future research in this area should focus on:

Solid-Phase Synthesis: The development of solid-phase synthesis methods for this compound analogues would facilitate the rapid generation of a diverse library of compounds. nih.gov This approach allows for the systematic modification of various positions on the uracil ring and the phenyl substituent.

DNA-Encoded Libraries (DELs): The use of DNA-encoded library technology can enable the screening of billions of compounds against a specific biological target. Creating a DEL based on the this compound scaffold would be a powerful strategy for identifying potent and selective binders.

Fragment-Based Screening: This technique involves screening smaller chemical fragments for binding to a biological target. Hits from a fragment screen can then be grown or linked together to create more potent lead compounds. Applying this approach could identify key interaction points for the this compound scaffold.

The following table summarizes potential library generation and screening strategies.

| Strategy | Description | Potential Outcome |

| Solid-Phase Synthesis | Synthesizing compounds on a solid support to simplify purification and enable automation. nih.gov | Rapid generation of a focused library of derivatives for initial screening. |

| DNA-Encoded Libraries | Attaching a unique DNA tag to each molecule to allow for the screening of massive libraries. | Identification of highly potent and selective binders from a vast chemical space. |

| Fragment-Based Screening | Screening low molecular weight compounds to identify binding fragments. | Elucidation of key binding interactions to guide the design of more potent derivatives. |

Exploration of Novel Biological Targets and Unconventional Molecular Mechanisms

While uracil analogues are known for their activity as antineoplastic and antiviral agents, the full spectrum of biological targets for this compound remains to be elucidated. nih.govnih.govcngb.org Future research should aim to identify novel biological targets and explore unconventional molecular mechanisms of action.

Key avenues for investigation include:

Target Deconvolution: For derivatives that show interesting phenotypic effects in cell-based assays, target deconvolution studies using techniques such as chemical proteomics or genetic approaches can identify the specific protein(s) they interact with.

Epigenetic Targets: The role of uracil analogues in modulating epigenetic pathways is an emerging area of research. Investigating the potential of this compound derivatives to inhibit enzymes involved in DNA and histone modification could reveal novel therapeutic opportunities.

Modulation of Non-coding RNAs: The interaction of small molecules with non-coding RNAs is a relatively unexplored area. Screening derivatives for their ability to bind to and modulate the function of specific microRNAs or long non-coding RNAs could lead to the discovery of novel mechanisms of action.

The table below outlines potential areas for biological target exploration.

| Target Class | Rationale | Investigative Approaches |

| Kinases | Many kinase inhibitors have been developed for cancer therapy. | Kinase activity assays, cellular thermal shift assays (CETSA). |

| Epigenetic Modifiers | Dysregulation of epigenetic enzymes is a hallmark of many diseases. | Enzyme inhibition assays, chromatin immunoprecipitation (ChIP). |

| Non-coding RNAs | Non-coding RNAs are increasingly recognized as important drug targets. | RNA binding assays, functional cellular assays. |

Development of Integrated Experimental and Computational Research Frameworks for Comprehensive Understanding

A synergistic approach that combines experimental and computational methods will be crucial for a comprehensive understanding of the structure-activity relationships (SAR) and mechanism of action of this compound and its derivatives.

Future research frameworks should integrate:

Molecular Docking and Dynamics Simulations: In silico modeling can predict the binding modes of derivatives to their biological targets, providing insights that can guide the design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of novel derivatives before their synthesis.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with this compound derivatives, helping to elucidate their mechanism of action and identify potential biomarkers of response.

The integration of these approaches is summarized in the table below.

| Integrated Approach | Component Disciplines | Desired Outcome |

| In Silico Guided Drug Design | Computational Chemistry, Medicinal Chemistry | Rational design of novel derivatives with enhanced potency and selectivity. |

| Predictive Toxicology | Computational Toxicology, In Vitro Assays | Early identification of potential liabilities to prioritize compounds with favorable safety profiles. |

| Systems Pharmacology | -Omics Technologies, Bioinformatics | Comprehensive understanding of the compound's mechanism of action and its effects on cellular networks. |

Q & A

Q. What are the optimal synthetic routes for 5-Cyano-1-(2-ethylphenyl)uracil, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-ethylphenylamine with cyano-substituted uracil precursors under controlled pH (6–7) and temperature (60–80°C) can yield the target compound. Purity validation requires HPLC (≥98% purity) coupled with spectroscopic techniques (e.g., H/C NMR, IR) to confirm structural integrity . Melting point determination (e.g., 180–185°C) and elemental analysis (C, H, N within ±0.3% theoretical) further ensure batch consistency.

Q. How does the electronic environment of the 2-ethylphenyl group influence the compound's stability?

- Methodological Answer : The electron-donating ethyl group at the ortho position stabilizes the uracil ring via resonance effects. Stability studies under accelerated conditions (40°C/75% RH for 6 months) should monitor degradation using mass spectrometry. Data from similar compounds (e.g., Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) suggest hydrolytic sensitivity at the cyano group in acidic media (pH < 4), requiring buffered formulations for biological assays .

Q. What analytical techniques are critical for characterizing this compound in solution?

- Methodological Answer : UV-Vis spectroscopy (λmax ≈ 260–280 nm) quantifies concentration, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses degradation products. Solubility profiles in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4: <1 mg/mL) guide experimental design for in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antiviral vs. cytotoxic effects) be resolved for this compound?

- Methodological Answer : Dose-response studies (0.1–100 µM) in primary cell lines (e.g., HEK293, HepG2) and toxicity profiling (LD50 via MTT assays) are essential. For example, uracil derivatives often show dual mechanisms: inhibiting viral polymerases at low concentrations (IC50 ≈ 5–10 µM) but disrupting mitochondrial DNA replication at higher doses (>50 µM) . Use RNA-seq or proteomics to identify off-target pathways.

Q. What experimental designs elucidate the role of the cyano group in target binding?

- Methodological Answer : Comparative studies with analogs (e.g., replacing -CN with -COOH or -CH3) and molecular docking (PDB: 6NUR) can map binding interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while X-ray crystallography of the compound-enzyme complex (e.g., thymidylate synthase) reveals hydrogen bonding between the cyano group and active-site residues (e.g., Arg<sup>50</sup>) .

Q. How does this compound interact with DNA repair pathways involving uracil misincorporation?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., UNG<sup>-/-</sup> for uracil DNA glycosylase deficiency) to assess repair kinetics. Quantify uracil residues via LC-MS/MS after exposing cells to the compound (10 µM, 24 hr). Data from similar studies show that uracil analogs can bypass repair mechanisms in transcriptionally active genes, leading to replication stress .

Data Contradiction & Resolution

Q. How to address discrepancies in reported enzyme inhibition (e.g., thymidylate synthase vs. dihydrofolate reductase)?

- Methodological Answer : Perform kinetic assays with purified enzymes under standardized conditions (pH 7.4, 37°C). For example, pre-incubate the compound (1–100 µM) with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), then measure dTMP production (via H-deoxyuridine incorporation) or NADPH oxidation (340 nm), respectively. Contradictions may arise from assay-specific parameters (e.g., Mg<sup>2+</sup> concentration affecting TS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|